N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic ethanediamide (oxamide) derivative featuring a 3-bromophenyl group and an indole-2-carboxamide moiety. Its structural complexity arises from the ethanediamide linker, which bridges the aromatic and heterocyclic components. This compound is hypothesized to exhibit biological activity due to its resemblance to known enzyme inhibitors, particularly those targeting proteases or kinases .
Properties
Molecular Formula |
C19H17BrN4O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N'-(3-bromophenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C19H17BrN4O3/c20-13-5-3-6-14(11-13)23-19(27)18(26)22-9-8-21-17(25)16-10-12-4-1-2-7-15(12)24-16/h1-7,10-11,24H,8-9H2,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
CXJXAPCPNSSCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), which is a target for cancer immunotherapy.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses, making it a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with several analogs, including indole carboxamides, oxamide-linked inhibitors, and aryl-substituted amides. Below is a comparative analysis:
Key Observations :
- Indole Position : Indole-2-carbonyl (target) vs. indole-3-yl (). The 2-position carbonyl may improve electron-withdrawing effects, altering electronic distribution and binding specificity.
- Aryl Substituents : The 3-bromophenyl group in the target provides greater hydrophobicity and steric bulk compared to QOD’s benzodioxol or ICD’s biphenyl, which could influence membrane permeability and metabolic stability .
Physicochemical and Spectroscopic Properties
Notes:
Biological Activity
N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic compound characterized by its unique structural features, which include a bromophenyl group and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.3 g/mol. The IUPAC name reflects its complex structure, which includes an indole carbonyl and an ethylenediamine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrN4O3 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSXJGRRSVLKJSJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The indole moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The piperazine-like structure can modulate neurotransmitter systems, potentially enhancing the compound's pharmacological profile.
Potential Mechanisms:
- Serotonergic Activity : The indole structure may enhance binding to serotonin receptors, influencing mood and anxiety.
- Neurotransmitter Modulation : The piperazine component may affect dopamine and norepinephrine pathways.
- Inhibition of Inflammatory Pathways : Similar compounds have shown potential in inhibiting NF-kappaB, a key regulator in inflammation and apoptosis .
1. Antitumor Effects
Research indicates that derivatives of indole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of NF-kappaB .
2. Anti-inflammatory Properties
Studies have demonstrated that benzamide derivatives can inhibit TNF-alpha production, thereby reducing inflammation . Given the structural similarities, this compound may exhibit comparable anti-inflammatory effects.
Case Study 1: Indole Derivatives in Cancer Treatment
A study evaluated the effects of various indole derivatives on cancer cell lines. Results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against breast cancer cells. The presence of halogen substituents like bromine was noted to increase potency due to improved receptor binding affinity .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological impacts of related compounds on animal models. Results suggested that these compounds could reduce anxiety-like behaviors, likely through serotonergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
